Silver selenite

Description

Properties

CAS No. |

7784-05-6 |

|---|---|

Molecular Formula |

Ag2O3Se |

Molecular Weight |

342.71 g/mol |

IUPAC Name |

disilver;selenite |

InChI |

InChI=1S/2Ag.H2O3Se/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 |

InChI Key |

WQIJNCUKAOHNPM-UHFFFAOYSA-L |

Canonical SMILES |

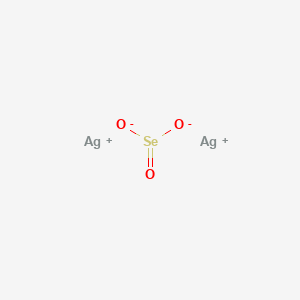

[O-][Se](=O)[O-].[Ag+].[Ag+] |

Origin of Product |

United States |

Advanced Synthesis Methodologies for Silver Selenite

Solution-Based Synthetic Routes

Solution-based methods are widely employed for the synthesis of silver selenite (B80905) due to their versatility and ability to produce a range of morphologies. These techniques involve the reaction of silver and selenite precursors in a liquid medium.

Controlled Precipitation Techniques

Controlled precipitation is a straightforward and common method for synthesizing silver selenite. cdmf.org.br This technique typically involves the reaction of a soluble silver salt, such as silver nitrate (B79036) (AgNO₃), with a selenite source, like sodium selenite (Na₂SeO₃) or selenium dioxide (SeO₂), in an aqueous solution. cdmf.org.brwikipedia.org The process can be influenced by parameters such as temperature and stirring rate. For instance, maintaining the suspension under stirring at 90°C for one hour is one documented approach. cdmf.org.br The resulting precipitate is then separated, washed, and dried. cdmf.org.br Another variation involves the reaction between selenium and silver nitrate in water. wikipedia.org This method is often used in the recovery of selenium from copper anode slimes, where silver selenide (B1212193) is converted to this compound through oxidative roasting. wikipedia.org

A common preparation method involves the precipitation of this compound, which is then oxidized to selenic acid using bromine in an aqueous solution. acs.org

Interactive Data Table: Controlled Precipitation Parameters for this compound

| Precursors | Solvent | Temperature (°C) | Time (h) | Post-Treatment | Reference |

| Silver Nitrate, Sodium Selenite | Water | - | - | - | wikipedia.org |

| Silver Nitrate, Selenium Dioxide | Water | 90 | 1 | Centrifugation, Washing, Drying (60°C for 12h) | cdmf.org.br |

| Silver Nitrate, Selenium | Water | - | - | - | wikipedia.org |

| This compound | Water | - | - | Oxidation with Bromine | acs.org |

Mechanochemical and Acoustic-Assisted Synthesis (Sonochemistry, Ultrasonic Probe)

Mechanochemical and sonochemical methods utilize mechanical energy and high-frequency sound waves, respectively, to induce chemical reactions and facilitate the formation of this compound. These techniques can lead to unique morphologies and properties.

Mechanochemical Synthesis: This solvent-free method involves the direct milling of stoichiometric amounts of silver and selenium powders in a planetary ball mill. researchgate.net Nanostructured silver(I) selenide (Ag₂Se) has been successfully prepared in as little as 10 minutes of milling. researchgate.net This technique can also be applied to produce other metal selenides, such as eucairite (CuAgSe), from their elemental powders. rsc.org

Sonochemical Synthesis: This approach uses ultrasonic irradiation to create acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. The extreme conditions generated during cavitation drive the chemical reaction. This compound microcrystals have been synthesized by ultrasonically irradiating a suspension of silver nitrate and selenium dioxide at room temperature for one hour. vulcanchem.com This method has been shown to produce needle-like crystals. vulcanchem.com Another sonochemical route involves the reaction of silver salicylate (B1505791) and SeCl₄ with hydrazine (B178648) hydrate (B1144303) under ultrasonic irradiation to form silver selenide nanoparticles. tandfonline.comtandfonline.com The morphology of the resulting nanoparticles can be controlled by adjusting parameters like pH, ultrasonic power, and reaction temperature. tandfonline.comtandfonline.com

Ultrasonic Probe: A more direct application of ultrasonic energy can be achieved using an ultrasonic probe sonicator inserted into the reaction suspension. cdmf.org.br This method, like the sonochemical bath approach, has been used to synthesize this compound from silver nitrate and selenium dioxide. cdmf.org.br

Interactive Data Table: Mechanochemical and Acoustic-Assisted Synthesis of Silver Selenide/Selenite

| Method | Precursors | Reaction Time | Key Features | Resulting Morphology | Reference |

| Mechanochemical | Silver, Selenium powders | 10 min | Solvent-free, one-step | Nanostructured orthorhombic Ag₂Se | researchgate.net |

| Sonochemistry | Silver Nitrate, Selenium Dioxide | 1 h | Room temperature, ultrasonic bath | Needle-like microcrystals | vulcanchem.com |

| Sonochemistry | Silver Salicylate, SeCl₄, Hydrazine | 30 min | Use of silver salicylate precursor | Nanoparticles | tandfonline.comtandfonline.com |

| Ultrasonic Probe | Silver Nitrate, Selenium Dioxide | 1 h | Direct sonication | Microcrystals | cdmf.org.br |

Hydrothermal and Solvothermal Approaches (including Microwave-Assisted)

Hydrothermal and solvothermal methods involve chemical reactions in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures in a sealed vessel, such as an autoclave. These conditions facilitate the dissolution of reactants and the crystallization of the product.

Hydrothermal Synthesis: Silver selenide nanospheres have been synthesized via a hydrothermal method using octylamine (B49996) as a shape-directing agent. abechem.com In a typical procedure, monodispersed silver selenide nanoparticles, resembling husked rice, were prepared through a hydrothermal reaction of silver nitrate and sodium selenosulfate in the presence of poly(vinyl pyrrolidone) (PVP) and potassium iodide (KI) at 180°C for 20 hours. rsc.orgresearchgate.net The PVP and KI play crucial roles in controlling the formation rate and final morphology of the nanoparticles. rsc.orgresearchgate.net

Solvothermal Synthesis: Silver selenide nanocrystals have been synthesized solvothermally using this compound as a single-source precursor in dimethyl formamide (B127407) (DMF). acs.org The morphology of the product can be influenced by reaction time and temperature, with the use of mixed solvents like DMF and aliphatic alcohols leading to novel microstructures. acs.org In another approach, silver selenide powders were synthesized using ethylenediamine (B42938) as the solvent with silver nitrate and elemental selenium as raw materials. guet.edu.cn

Microwave-Assisted Hydrothermal (MH) Synthesis: This method utilizes microwave radiation to rapidly heat the reaction mixture, leading to faster nucleation and growth of crystals. This compound microcrystals have been synthesized by transferring a suspension of silver nitrate and selenium dioxide to a microwave-hydrothermal system and maintaining it at 140°C for one hour. cdmf.org.br This technique has been shown to produce smaller, spherical particles compared to other methods like sonochemistry. vulcanchem.com

Interactive Data Table: Hydrothermal and Solvothermal Synthesis of Silver Selenide/Selenite

| Method | Precursors | Solvent/Additive | Temperature (°C) | Time (h) | Resulting Morphology | Reference |

| Hydrothermal | Silver Nitrate, Sodium Selenosulfate | PVP, KI | 180 | 20 | Husked rice-like nanoparticles | rsc.orgresearchgate.net |

| Hydrothermal | - | Octylamine | - | - | Nanospheres | abechem.com |

| Solvothermal | This compound | DMF | 165 | 24 | Nanoparticles, Microstructures | acs.org |

| Solvothermal | Silver Nitrate, Selenium | Ethylenediamine | - | - | Powders | guet.edu.cn |

| Microwave-Assisted Hydrothermal | Silver Nitrate, Selenium Dioxide | Water | 140 | 1 | Spherical particles (1-3 µm) | cdmf.org.brvulcanchem.com |

Electrodeposition and Electrosynthesis Protocols

Electrodeposition and electrosynthesis are electrochemical techniques where a thin film or bulk material is deposited onto a conductive substrate by applying an electric potential or current.

Electrodeposition: Silver selenide thin films can be potentiostatically electrodeposited from aqueous acidic solutions containing silver ions complexed with thiocyanate (B1210189) (SCN⁻) and selenium dioxide at room temperature. researchgate.netrsc.orgresearchgate.net The composition and crystallinity of the films can be controlled by adjusting parameters such as deposition potential, electrolyte composition, and pH. researchgate.netrsc.org Annealing the deposited films can improve their crystallinity and orientation. researchgate.netrsc.org Ternary compounds like silver aluminum selenide (AgAlSe₂) have also been synthesized using this method from precursors like silver nitrate, aluminum chloride, and selenium powder. researchgate.netrsisinternational.org

Electrosynthesis: This method can be used for the eco-friendly aqueous synthesis of nanocrystals. For example, silver indium selenide (AgIn₅Se₈) nanocrystals have been electrosynthesized using L-glutathione as a stabilizer. rsc.orgrsc.org The process involves the direct reduction of selenium at a graphite (B72142) powder macroelectrode, with the generated selenide ions reacting with silver and indium ions in the electrochemical cell. rsc.orgrsc.org

Interactive Data Table: Electrodeposition and Electrosynthesis of Silver Selenide Compounds

| Method | Precursors | Substrate/Electrode | Key Parameters | Product | Reference |

| Electrodeposition | AgNO₃, SeO₂, KSCN | Conductive Substrate | Potential, Electrolyte Composition, pH | Ag₂Se Thin Films | researchgate.netrsc.org |

| Electrodeposition | AgNO₃, AlCl₃·6H₂O, Se | Glass Substrate | Deposition Voltage (10V) | AgAlSe₂ Thin Films | researchgate.netrsisinternational.org |

| Electrosynthesis | Ag⁺, In³⁺, Se⁰, L-Glutathione | Graphite Powder Macroelectrode | Current (30 mA), Charge (11.6 C) | AgIn₅Se₈ Nanocrystals | rsc.orgrsc.org |

Green Chemistry and Bio-Inspired Fabrication

Green chemistry approaches focus on developing environmentally benign synthesis methods, often utilizing biological systems or natural products as reducing and stabilizing agents.

Phyto-Mediated Synthesis: Plant extracts can be used for the "green" synthesis of silver and selenium nanoparticles. pharmacophorejournal.com For example, an extract from Stellaria media (L.) Vill has been used to synthesize silver nanoparticles (AgNPs) from silver nitrate and selenium nanoparticles (SeNPs) from sodium selenite. pharmacophorejournal.com The phytochemicals present in the plant extract act as reducing and capping agents, leading to the formation of nanoparticles. pharmacophorejournal.com

Microorganism-Mediated Synthesis: Fungi and bacteria can also be employed for the biosynthesis of nanoparticles. Endophytic fungi have been used for the green synthesis of silver-selenium (Ag-Se) nanoparticles by reducing silver nitrate and sodium selenite with fungal extracts. ekb.eg Similarly, the cell-free extract of Cladosporium sp. ssf15 has been used to produce spherical Ag₂Se nanoparticles from silver nitrate and selenious acid. brieflands.com

Other Green Routes: An ultrasound-assisted green synthesis of silver selenide nanoparticles has been reported using fructose (B13574) as a reducing agent and starch as a stabilizing agent. mdpi.comnih.gov This method involves mixing aqueous solutions of silver nitrate and selenous acid in the presence of these natural products and irradiating with ultrasound. mdpi.comnih.gov

Interactive Data Table: Green Synthesis of Silver and Selenium Nanoparticles

| Method | Biological/Green Agent | Precursors | Key Features | Resulting Nanoparticles | Reference |

| Phyto-synthesis | Stellaria media (L.) Vill extract | AgNO₃, Na₂SeO₃ | Eco-friendly, room temperature | AgNPs and SeNPs | pharmacophorejournal.com |

| Fungal Synthesis | Endophytic fungi extract | AgNO₃, Na₂SeO₃ | Green synthesis | Ag-Se Nanoparticles (20-50 nm) | ekb.eg |

| Fungal Synthesis | Cladosporium sp. ssf15 extract | AgNO₃, H₂SeO₃ | Cell-free extract | Spherical Ag₂Se NPs (~38 nm) | brieflands.com |

| Ultrasound-Assisted Green Synthesis | Fructose, Starch | AgNO₃, H₂SeO₃ | Ultrasound irradiation, cost-effective | Ag₂Se Nanoparticles | mdpi.comnih.gov |

Surfactant-Assisted and Sugar-Mediated Methods

The synthesis of this compound (Ag₂SeO₃) with controlled morphology and particle size can be effectively achieved through solution-based methods employing surfactants or sugars as modulating agents. These "soft chemistry" approaches leverage the dual functionality of these additives as both stabilizers and structure-directing agents, preventing particle agglomeration and guiding crystal growth.

Surfactant-Assisted Synthesis: Surfactants, such as sodium dodecyl sulfate (B86663) (SDS) and cetyltrimethylammonium bromide (CTAB), are amphiphilic molecules that can form micelles in solution, acting as nanoscale reactors. In the synthesis of Ag₂SeO₃, surfactant molecules adsorb onto the surfaces of nascent nanocrystals. This surface passivation controls the growth rate and sterically hinders the aggregation of individual particles, leading to the formation of well-dispersed, uniform nanostructures. The choice of surfactant (anionic, cationic, or non-ionic) can influence the final morphology, as different surfactant headgroups exhibit varying affinities for specific crystallographic faces of Ag₂SeO₃. For instance, the reaction between silver nitrate (AgNO₃) and sodium selenite (Na₂SeO₃) in an aqueous solution containing SDS has been shown to yield well-defined Ag₂SeO₃ nanoparticles by controlling the nucleation and growth phases.

Sugar-Mediated Synthesis: Monosaccharides, particularly glucose, have been explored as effective "green" capping and mild reducing agents in the synthesis of silver-containing nanomaterials. In the context of Ag₂SeO₃, glucose molecules can coordinate with Ag⁺ ions via their hydroxyl groups. This coordination complex moderates the availability of free Ag⁺ ions for reaction with selenite ions (SeO₃²⁻), thereby slowing down the precipitation process. This kinetically controlled growth facilitates the formation of highly crystalline and morphologically distinct structures, such as nanorods or nanowires. This method is advantageous due to its environmental benignity, low cost, and the biocompatibility of the stabilizing agent.

Table 1: Comparison of Modulating Agents in Ag₂SeO₃ Synthesis

| Modulating Agent | Type | Primary Role(s) | Typical Outcome |

| Sodium Dodecyl Sulfate (SDS) | Anionic Surfactant | Stabilizer, Capping Agent | Well-dispersed nanoparticles, prevention of agglomeration. |

| Cetyltrimethylammonium Bromide (CTAB) | Cationic Surfactant | Structure-Directing Agent, Stabilizer | Formation of specific morphologies (e.g., nanorods) by preferential facet binding. |

| Glucose | Monosaccharide | Capping Agent, Mild Reducing Agent, Reaction Moderator | Kinetically controlled growth, formation of uniform and crystalline nanostructures. |

Vapor-Phase and Solid-State Synthetic Pathways

Beyond conventional solution-based precipitation, vapor-phase and solid-state routes offer alternative pathways for fabricating this compound, particularly for applications requiring thin films or high-purity crystalline powders.

The fabrication of Ag₂SeO₃ thin films is critical for their integration into optoelectronic and sensing devices.

Chemical Bath Deposition (CBD): CBD is a versatile, low-temperature, and cost-effective wet chemical technique for depositing thin films onto various substrates. The process involves immersing a substrate in a dilute aqueous solution containing silver ions (from a salt like AgNO₃) and selenite ions (from a source like selenous acid, H₂SeO₃). The deposition of Ag₂SeO₃ occurs via a controlled ionic reaction and subsequent heterogeneous nucleation on the substrate surface. Key parameters that govern film quality, thickness, and morphology include the concentration of precursors, solution pH, bath temperature, and deposition time. Research has demonstrated that uniform, adherent, and crystalline Ag₂SeO₃ films can be grown on glass or silicon substrates using CBD at temperatures typically ranging from 30°C to 70°C.

Thermal Evaporation: Thermal evaporation is a physical vapor deposition (PVD) technique performed under high-vacuum conditions. In this method, high-purity Ag₂SeO₃ powder is placed in a crucible (e.g., tungsten boat) and heated resistively until it sublimes or evaporates. The resulting vapor travels in a line-of-sight path through the vacuum chamber and condenses onto a cooler substrate, forming a thin film. This technique allows for precise control over film thickness and high purity, as the vacuum environment minimizes contamination. Alternatively, co-evaporation of elemental silver and selenium dioxide (SeO₂) can be employed to form the compound directly on the substrate.

Table 2: Comparison of Thin Film Deposition Techniques for Ag₂SeO₃

| Parameter | Chemical Bath Deposition (CBD) | Thermal Evaporation (PVD) |

| Principle | Controlled chemical precipitation from solution | Condensation of vaporized material in vacuum |

| Temperature | Low (e.g., 30-70 °C) | High (for source), Low (for substrate) |

| Pressure | Atmospheric | High Vacuum (e.g., 10⁻⁵ - 10⁻⁶ Torr) |

| Cost | Low | High |

| Substrate Conformality | Excellent, suitable for complex shapes | Poor, line-of-sight deposition |

| Film Purity | Moderate (potential for solvent/ion inclusion) | High |

| Control over Thickness | Moderate, depends on time and concentration | Excellent, monitored by quartz crystal microbalance |

Thermal conversion involves the transformation of a precursor compound into Ag₂SeO₃ through heat treatment (calcination or annealing) in a controlled atmosphere. This solid-state method is effective for producing solvent-free, highly crystalline Ag₂SeO₃.

One prominent pathway is the oxidative annealing of silver selenide (Ag₂Se). Nanostructures or thin films of Ag₂Se can be converted to Ag₂SeO₃ by heating them in an oxygen-rich environment. The reaction proceeds as: Ag₂Se (s) + ³/₂ O₂ (g) → Ag₂SeO₃ (s)

The conversion temperature is a critical parameter, typically in the range of 300-450°C. Below this range, the oxidation is incomplete, while at excessively high temperatures, Ag₂SeO₃ may decompose. This method allows for the preservation of the precursor's morphology, enabling the fabrication of, for example, Ag₂SeO₃ nanowires from Ag₂Se nanowire templates. Another approach is the direct solid-state reaction between a silver salt (e.g., AgNO₃) and selenium dioxide (SeO₂) powders, which are mixed and heated to induce a reaction and form crystalline Ag₂SeO₃.

Table 3: Parameters for Thermal Conversion to Ag₂SeO₃

| Precursor Material | Conversion Process | Typical Temperature Range | Atmosphere | Key Advantage |

| Silver Selenide (Ag₂Se) | Oxidative Annealing | 300 - 450 °C | Oxygen / Air | Morphological preservation from precursor to product. |

| AgNO₃ + SeO₂ Mixture | Solid-State Calcination | > 250 °C | Inert or Air | Direct synthesis of high-purity crystalline powder. |

Morphological Control and Nanostructure Fabrication

Controlling the size, shape, and dimensionality of Ag₂SeO₃ at the nanoscale is essential for harnessing its unique properties, which are highly dependent on quantum confinement and surface area effects.

One-dimensional (1D) Ag₂SeO₃ nanostructures, such as nanowires and nanorods, exhibit anisotropic properties valuable for applications in nanoelectronics and photocatalysis. Their synthesis often relies on solution-phase methods that promote anisotropic crystal growth.

A widely used approach is the polyol method, where a high-boiling-point solvent like ethylene (B1197577) glycol serves as both the reaction medium and a mild reducing agent. In a typical synthesis, silver nitrate and selenous acid are dissolved in ethylene glycol in the presence of a polymeric capping agent, most commonly polyvinylpyrrolidone (B124986) (PVP). The long polymer chains of PVP preferentially adsorb onto the lateral faces of the nascent Ag₂SeO₃ crystals, passivating these surfaces and restricting their growth. Consequently, crystal growth is directed primarily along the unprotected longitudinal axis, resulting in the formation of high-aspect-ratio nanowires. Research findings report the successful synthesis of single-crystal Ag₂SeO₃ nanowires with diameters of 50-200 nm and lengths extending to several micrometers using this PVP-assisted polyol process at temperatures around 160-180°C.

Quantum Dots (QDs): The synthesis of Ag₂SeO₃ quantum dots—semiconductor nanocrystals small enough to exhibit quantum confinement effects—requires precise control over nucleation and growth to achieve a uniform size distribution below ~10 nm. While less common than for other chalcogenides, the fabrication can be adapted from established colloidal synthesis methods. This typically involves the rapid injection of a selenium precursor into a hot solution containing a silver precursor and coordinating ligands (e.g., oleylamine). The high temperature induces a burst of nucleation, and the ligands immediately cap the nanocrystal surfaces, arresting growth and providing colloidal stability. The resulting QDs would be expected to show size-tunable optical properties.

Core-Shell Architectures: Fabricating core-shell heterostructures, such as Ag₂SeO₃@Ag₂S or Ag₂SeO₃@ZnS, is a sophisticated strategy to enhance the stability and functionality of Ag₂SeO₃ nanocrystals. The shell can passivate surface defects, protect the core from oxidation or dissolution, and introduce new electronic or optical properties. The synthesis is typically a multi-step process. First, Ag₂SeO₃ core nanoparticles are synthesized and purified. Subsequently, these cores are redispersed in a suitable solvent, and precursors for the shell material (e.g., a sulfur source for an Ag₂S shell, or zinc and sulfur sources for a ZnS shell) are slowly added under controlled conditions (e.g., temperature, pH) to promote epitaxial growth of the shell on the core's surface. For example, an Ag₂Se@Ag₂SeO₃ core-shell structure can be formed via the controlled, partial oxidation of an Ag₂Se core, creating a concentric shell of Ag₂SeO₃.

Table 4: Advanced Ag₂SeO₃ Nanostructures and Synthesis Strategies

| Nanostructure | Key Feature | Common Synthesis Strategy | Essential Components / Conditions |

| Nanowires (1D) | High aspect ratio, anisotropic properties | Polyol method with a capping agent | Ethylene glycol (solvent), Polyvinylpyrrolidone (PVP, directing agent), 160-180°C. |

| Quantum Dots (0D) | Size-tunable optical properties due to quantum confinement | Hot-injection colloidal synthesis | High-boiling coordinating solvents (e.g., oleylamine), rapid precursor injection. |

| Core-Shell | Enhanced stability, modified surface properties, multifunctionality | Two-step sequential growth or partial chemical conversion | Pre-synthesized core nanoparticles, slow addition of shell precursors, controlled reaction kinetics. |

Advanced Structural Characterization and Crystallographic Analysis of Silver Selenite Phases

Crystalline Polymorphism and Phase Transition Studies

The arrangement of atoms in solid materials can exist in different forms, known as polymorphs. The investigation into the polymorphism of silver selenite (B80905) has led to detailed characterization of its stable crystalline phase. It is important to distinguish silver selenite (Ag₂SeO₃) from silver selenide (B1212193) (Ag₂Se), as they are distinct compounds with different crystal structures and properties. The common low-temperature phase of silver selenide is designated as β-Ag₂Se and possesses an orthorhombic structure, while its high-temperature phase is a cubic structure known as α-Ag₂Se. The following sections pertain exclusively to this compound (Ag₂SeO₃).

Contrary to some categorizations that suggest an orthorhombic system, detailed and definitive crystallographic studies have established that this compound crystallizes in the monoclinic crystal system . Specifically, it belongs to the P2₁/c space group materialsproject.orgmaterialsproject.orgberkeley.edu.

In this structure, there are two distinct silver (Ag¹⁺) sites. The first Ag¹⁺ ion is coordinated to six oxygen atoms, with Ag-O bond distances ranging from 2.39 to 3.06 Å. The second Ag¹⁺ ion is in a five-coordinate geometry, bonded to five oxygen atoms with bond lengths between 2.33 and 2.80 Å materialsproject.orgmaterialsproject.org. The selenium atom (Se⁴⁺) is bonded to three oxygen atoms in a distorted trigonal pyramidal geometry, a typical arrangement for a selenite (SeO₃²⁻) anion. The Se-O bond lengths are two shorter bonds at 1.74 Å and one longer bond at 1.75 Å materialsproject.orgmaterialsproject.org. This arrangement of atoms creates a stable, three-dimensional network.

A cubic polymorph (α-phase) for this compound (Ag₂SeO₃) is not described in the reviewed scientific literature. This is a key distinction from silver selenide (Ag₂Se), which does exhibit a well-documented phase transition to a cubic structure at temperatures above 130 °C wikipedia.org.

While the synthesis of this compound microcrystals has been reported, specific research detailing a size-dependent evolution of the crystal structure in Ag₂SeO₃ nanomaterials is not prominently available in the current scientific literature cdmf.org.brcdmf.org.br. The relationship between nanoparticle size and crystal structure is an area of significant interest in materials science, as quantum confinement and surface energy effects can lead to the stabilization of phases not seen in bulk materials berkeley.edu. However, such studies have primarily focused on other related compounds like silver selenide, where a size-dependent transition from a tetragonal to an orthorhombic structure has been observed in nanowires berkeley.edu.

Spectroscopic and Diffraction-Based Characterization

To elucidate the atomic structure of this compound, researchers employ a variety of spectroscopic and diffraction techniques that probe the material at different length scales.

X-ray diffraction (XRD) is a primary technique used to determine the crystal structure of materials. For this compound, XRD patterns confirm a well-defined, long-range structural order cdmf.org.bracs.org. Rietveld refinement, a method used to analyze powder diffraction data, has been instrumental in precisely determining the lattice parameters and atomic positions for the monoclinic phase of Ag₂SeO₃ cdmf.org.br. These analyses provide the foundational data for the accepted crystal structure of the compound.

The crystallographic data for monoclinic this compound are summarized in the table below.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Lattice Constant (a) | 5.01 Å |

| Lattice Constant (b) | 10.20 Å |

| Lattice Constant (c) | 7.44 Å |

| Lattice Angle (α) | 90° |

| Lattice Angle (β) | 93.57° |

| Lattice Angle (γ) | 90° |

| Unit Cell Volume | 379.08 ų |

Data sourced from the Materials Project materialsproject.orgmaterialsproject.org.

Electron microscopy techniques are powerful for characterizing the morphology and crystal structure of materials at the micro- and nanoscale. Field Emission Scanning Electron Microscopy (FE-SEM) has been used to observe the different morphologies and sizes of this compound microcrystals, which can vary based on the synthesis method cdmf.org.brcdmf.org.br.

While High-Resolution Transmission Electron Microscopy (HR-TEM) and Selected Area Electron Diffraction (SAED) are standard methods for detailed crystallographic analysis of individual nanocrystals, specific studies applying these techniques for the structural determination of this compound are not widely reported in the literature cdmf.org.bracs.org. Such analyses have been more commonly applied to the related compound, silver selenide, to identify its various crystalline phases in nanomaterials berkeley.edu.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for confirming the short-range structural order in this compound. The technique measures the absorption of infrared radiation by the material, which excites vibrations in its chemical bonds. The resulting spectrum features bands corresponding to specific vibrational modes within the selenite (SeO₃²⁻) groups and the Ag-O bonds.

Analysis of FTIR spectra for Ag₂SeO₃ reveals characteristic absorption bands that are indicative of the pyramidal [SeO₃] cluster. These bands are primarily associated with the stretching and bending vibrations of the Se-O bonds. While detailed peak assignments for Ag₂SeO₃ are not extensively documented in isolation, the regions of absorption are consistent with those expected for metal selenite compounds. The short-range structural order of this compound, as confirmed by FTIR, is largely consistent irrespective of the synthesis method employed, such as sonochemistry, coprecipitation, or microwave-assisted hydrothermal techniques cdmf.org.bracs.orgcdmf.org.br.

Raman Spectroscopy

Complementing FTIR, Raman spectroscopy is another powerful technique for probing the vibrational modes and confirming the short-range structural order of this compound cdmf.org.bracs.orgcdmf.org.br. This technique relies on the inelastic scattering of monochromatic light, providing information on molecular vibrations. The Raman spectra of Ag₂SeO₃ show a series of distinct, well-defined modes that correspond to the internal vibrations of the selenite ion and the lattice vibrations involving silver ions.

Key Raman modes for this compound have been identified through both experimental measurements and theoretical calculations. These vibrational bands provide a fingerprint for the material's structure cdmf.org.br.

| Experimental Raman Shift (cm⁻¹) | Calculated Raman Shift (cm⁻¹) | Assignment/Vibrational Mode |

|---|---|---|

| 63 | - | Lattice/External Mode |

| 135 | - | Lattice/External Mode |

| 153 | - | Lattice/External Mode |

| 239 | - | Lattice/External Mode |

| 380 | - | Internal Mode (O-Se-O bending) |

| 401 | - | Internal Mode (O-Se-O bending) |

| 438 | - | Internal Mode (O-Se-O bending) |

| 670 | - | Internal Mode (Se-O stretching) |

| 683 | - | Internal Mode (Se-O stretching) |

| 704 | - | Internal Mode (Se-O stretching) |

| 760 | - | Internal Mode (Se-O stretching) |

This table presents experimentally observed Raman modes for Ag₂SeO₃. The assignments are based on typical regions for selenite vibrational modes. cdmf.org.br

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS analysis confirms the purity of the samples and provides detailed information on the oxidation states of silver, selenium, and oxygen at the material's surface cdmf.org.bracs.orgcdmf.org.br.

High-resolution XPS spectra reveal the characteristic binding energies for each element. The Ag 3d spectrum is deconvoluted into two main peaks, Ag 3d₅/₂ and Ag 3d₃/₂, which confirm the presence of silver in the Ag⁺ oxidation state cdmf.org.br. Similarly, the Se 3d spectrum shows a doublet corresponding to Se 3d₅/₂ and Se 3d₃/₂, which is characteristic of the Se(IV) oxidation state within the selenite ion cdmf.org.br. The O 1s spectrum is typically more complex, showing components related to lattice oxygen in Ag-O and Se-O bonds, as well as contributions from surface oxygen vacancies and adsorbed water or hydroxyl groups cdmf.org.br. These results collectively affirm the chemical composition and purity of the Ag₂SeO₃ samples cdmf.org.br.

| Element | Orbital | Binding Energy (eV) | Inferred Oxidation State |

|---|---|---|---|

| Ag | 3d₅/₂ | ~367.5 | Ag⁺ |

| Ag | 3d₃/₂ | ~373.5 | Ag⁺ |

| Se | 3d₅/₂ | ~58.5 | Se(IV) |

| Se | 3d₃/₂ | ~59.3 | Se(IV) |

| O | 1s | ~530.6 | Lattice Oxygen (Ag-O, Se-O) |

| O | 1s | ~532.1 | Oxygen Vacancies |

| O | 1s | ~533.6 | Adsorbed H₂O/OH |

This table summarizes typical binding energies observed in the XPS analysis of Ag₂SeO₃. cdmf.org.br

X-ray Absorption Spectroscopy (EXAFS) for Local Structure

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for investigating the local atomic structure of materials. It can determine the coordination number, distances, and species of the atoms immediately surrounding a specific absorbing atom. This information is particularly valuable for amorphous or nanocrystalline materials where long-range order is absent.

Microscopic and Morphological Characterization

The morphology, size, and crystal habit of this compound particles are heavily influenced by the synthesis conditions. Electron microscopy techniques are indispensable for visualizing these features at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) and Field Emission SEM (FE-SEM)

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission SEM (FE-SEM), are the primary tools for characterizing the morphology and size of this compound microcrystals cdmf.org.bracs.orgcdmf.org.br. These techniques scan a focused beam of electrons over a sample's surface to produce detailed images of its topography.

Studies have shown that the morphology of Ag₂SeO₃ is highly dependent on the synthesis method. For instance:

Sonochemical methods can produce flower-like hierarchical structures composed of numerous nanorods or nanosheets.

Coprecipitation and hydrothermal methods can yield different morphologies, including rod-like, plate-like, or more irregular agglomerates cdmf.org.br.

The ability to control morphology by tuning synthesis parameters is a key area of research, as the surface area and crystal facets exposed can significantly impact the material's properties. FE-SEM provides clear visualization of these diverse and complex microstructures cdmf.org.brcdmf.org.br.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher magnification and resolution than SEM, allowing for the detailed examination of the internal structure and crystallinity of this compound nanoparticles and nanostructures. In TEM, a beam of electrons is transmitted through an ultrathin specimen, interacting with it as it passes through.

TEM analysis of this compound can reveal the constituent nanorods or nanosheets that form larger hierarchical structures observed in SEM. High-Resolution TEM (HRTEM) can even visualize the lattice fringes of the crystalline material, providing direct evidence of its crystal structure and orientation. While often used in conjunction with SEM for a complete morphological picture, TEM provides unparalleled detail at the nanoscale, confirming the single-crystalline nature of individual components within larger agglomerates.

Colloid and Nanoparticle Suspension Characterization

Dynamic Light Scattering (DLS) for Size Distribution

Dynamic Light Scattering is a non-invasive technique used to measure the hydrodynamic diameter of nanoparticles in a suspension. It works by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of particles. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations.

A hypothetical DLS analysis of a this compound nanoparticle suspension would yield key data points:

Z-average Diameter: The intensity-weighted mean hydrodynamic size of the particle distribution.

Polydispersity Index (PDI): A measure of the broadness of the size distribution. A PDI value below 0.3 typically indicates a relatively narrow and uniform size distribution, whereas values approaching 1.0 suggest a very broad and heterogeneous distribution.

Hypothetical Data Table for this compound DLS Analysis (Note: This data is illustrative and not based on published experimental results for Ag₂SeO₃.)

| Sample ID | Synthesis Method | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) |

| Ag₂SeO₃-01 | Co-precipitation | 150.5 | 0.215 |

| Ag₂SeO₃-02 | Sonochemical | 125.8 | 0.180 |

| Ag₂SeO₃-03 | Hydrothermal | 210.2 | 0.350 |

Zeta Potential Analysis for Colloidal Stability

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. This measurement is a critical indicator of the stability of a colloidal suspension. A high absolute zeta potential (typically > |30| mV) indicates strong repulsive forces between particles, which prevents aggregation and leads to a stable colloid. Conversely, a low absolute zeta potential suggests that attractive forces may exceed repulsive forces, leading to instability, flocculation, or coagulation.

Hypothetical Data Table for this compound Zeta Potential Analysis (Note: This data is illustrative and not based on published experimental results for Ag₂SeO₃.)

| Sample ID | pH | Zeta Potential (mV) | Colloidal Stability Prediction |

| Ag₂SeO₃-01 | 7.0 | -35.2 | High Stability |

| Ag₂SeO₃-02 | 7.0 | -42.5 | Very High Stability |

| Ag₂SeO₃-03 | 7.0 | -15.8 | Low Stability (Prone to Aggregation) |

Should research on the colloidal properties of this compound become available, these sections could be populated with factual data from peer-reviewed studies.

Reactivity, Degradation Mechanisms, and Chemical Transformations of Silver Selenite

Thermal Decomposition and Volatilization Kinetics

The thermal stability of silver selenite (B80905) is a critical factor in its high-temperature applications and processing. Studies on the thermal decomposition of various metal selenites have provided insights into the kinetics and mechanisms governing these processes.

The decomposition of silver selenite proceeds at a significant rate at temperatures above 530°C. vulcanchem.com In an oxidizing atmosphere, the decomposition of this compound can be represented by the following reaction, yielding metallic silver, selenium dioxide, and oxygen:

Ag₂SeO₃(s) → 2Ag(s) + SeO₂(g) + O₂(g) cdmf.org.br

The kinetics of isothermal decomposition have been studied for a range of selenites, revealing a dependence of the activation energy on the properties of the metal cation. researchgate.net While specific kinetic parameters for the decomposition of pure this compound are not extensively documented in readily available literature, general principles from related compounds suggest that the process is governed by factors such as temperature, atmosphere, and the physical properties of the material. researchgate.net

The presence of other compounds can significantly influence the decomposition kinetics. For instance, the decomposition of this compound is observed to be considerably faster in the presence of sodium carbonate. dtic.mil This acceleration is attributed to the reaction of the acidic selenium dioxide vapor with the basic sodium carbonate, which lowers the partial pressure of SeO₂ and drives the decomposition equilibrium forward. dtic.mil Above 500°C, the reaction rate further increases due to the formation of a melt phase. dtic.mil

Interactive Table: Factors Influencing this compound Thermal Decomposition

| Factor | Effect on Decomposition Rate | Mechanism |

|---|---|---|

| Temperature | Increases with increasing temperature | Provides the necessary activation energy for bond breaking. |

| Presence of Na₂CO₃ | Accelerates decomposition | Lowers the partial pressure of SeO₂ vapor, shifting the equilibrium. dtic.mil |

| Atmosphere | Oxidizing atmosphere can promote decomposition | Facilitates the removal of decomposition products. researchgate.net |

Oxidation Pathways and Mechanisms

The oxidation of this compound involves the conversion of selenium from the +4 oxidation state to a higher oxidation state, typically +6 in the form of selenate (B1209512). This can occur through thermal processes in an oxidizing atmosphere or through chemical reactions.

This compound itself can be an intermediate in the oxidation of other selenium compounds. For example, during the oxidative roasting of silver selenide (B1212193) (Ag₂Se), this compound is formed as a key intermediate before further decomposition or reaction. researchgate.net The initial oxidation of silver selenide in an oxygen-containing atmosphere leads to the formation of a this compound layer on the surface of the selenide particles. researchgate.net

2Ag₂Se(s) + 3O₂(g) → 2Ag₂SeO₃(s) researchgate.net

This intermediate this compound can then undergo further thermal decomposition as described in the previous section.

An oxidizing atmosphere plays a crucial role in the degradation of this compound. The presence of oxygen promotes the decomposition of this compound, particularly at elevated temperatures. researchgate.net A forced air flow over the reacting this compound can enhance the rate of decomposition by facilitating the removal of the gaseous product, selenium dioxide. researchgate.net This prevents the reverse reaction and minimizes the potential for the formation of other selenium species.

The reaction product layer during the oxidation of silver selenide, which includes this compound, is porous, allowing for the diffusion of gases and facilitating further reaction. researchgate.net In atmospheres containing sulfur dioxide, the formation of silver sulfate (B86663) (Ag₂SO₄) alongside this compound has been observed, indicating a more complex reaction pathway. researchgate.net

Solution-Phase Redox Chemistry (Selenite to Selenate Transformations)

Although this compound is sparingly soluble in water, the dissolved selenite ions (SeO₃²⁻) can undergo oxidation to selenate ions (SeO₄²⁻) in the presence of suitable oxidizing agents. The low solubility of this compound means that the dissolution process is often the rate-limiting step in its solution-phase redox chemistry.

The oxidation of aqueous selenite to selenate has been studied with various oxidants. Strong oxidizing agents can effectively convert selenite to selenate. For instance, ozone (O₃) and hypochlorite (B82951) (OCl⁻) can oxidize selenite completely within minutes to seconds. nsf.gov Hydroxyl radicals (•OH), which can be generated photochemically, are also effective in oxidizing selenite to selenate over a period of hours. nsf.gov In contrast, other reactive oxygen species like singlet oxygen, superoxide, and peroxynitrite have been observed to be ineffective in oxidizing selenite. nsf.gov

The general redox transformation in solution can be represented as:

SeO₃²⁻(aq) + [O] → SeO₄²⁻(aq)

where [O] represents an oxygen atom from an oxidizing agent.

The kinetics of this transformation are dependent on the specific oxidant used, its concentration, pH, and temperature. For a heterogeneous system involving solid this compound, the rate of selenate formation would be governed by both the dissolution rate of Ag₂SeO₃ and the kinetics of the subsequent oxidation of the dissolved selenite ions.

Interactive Table: Reactivity of Selenite Ions in Aqueous Solution with Various Oxidants

| Oxidizing Agent | Reactivity with Selenite | Reaction Time | Reference |

|---|---|---|---|

| Ozone (O₃) | High | Minutes | nsf.gov |

| Hypochlorite (OCl⁻) | High | Seconds | nsf.gov |

| Hydroxyl Radicals (•OH) | Moderate | Hours | nsf.gov |

| Hydrogen Peroxide (H₂O₂) | Low (at neutral pH) | Weeks (at high concentration) | nsf.gov |

Computational and Theoretical Chemistry of Silver Selenite

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been a pivotal tool in elucidating the electronic and structural characteristics of silver selenite (B80905). These calculations provide a theoretical framework for interpreting experimental observations and predicting material properties.

First-principles calculations at the level of Density Functional Theory (DFT) have been employed to understand the electronic properties of bulk and surfaces of Ag₂SeO₃ cdmf.org.br. The electronic band structure, along with the total and partial density of states (DOS), has been calculated to map the electronic character of the material cdmf.org.br. These theoretical investigations reveal that silver selenite is a semiconductor with a calculated band gap that positions it as a material with potential for photocatalytic applications.

The valence band is primarily composed of hybridized orbitals from silver (Ag), selenium (Se), and oxygen (O) atoms. Specifically, the top of the valence band is mainly formed by the p-orbitals of oxygen and the d-orbitals of silver, while the bottom of the conduction band is constituted by the s- and p-orbitals of silver and selenium. The contribution of each atomic orbital to the electronic states is detailed in the table below.

| Band Region | Contributing Atoms | Contributing Orbitals |

|---|---|---|

| Valence Band Maximum | Ag, O | Ag 4d, O 2p |

| Conduction Band Minimum | Ag, Se | Ag 5s, Ag 5p, Se 4p |

Theoretical calculations have been used to predict and confirm the structural parameters of this compound. DFT calculations for Ag₂SeO₃ have been performed, and the resulting structural parameters show good agreement with experimental data obtained from X-ray diffraction (XRD) and Rietveld refinements cdmf.org.br. These calculations confirm that Ag₂SeO₃ crystallizes in a monoclinic phase with the space group P2₁/c cdmf.org.br. The theoretically optimized lattice parameters are crucial for understanding the material's crystalline nature and for further calculations of its properties.

The energetic stability of the compound is also assessed through these computational methods. The formation energy, calculated as the difference between the total energy of the compound and the sum of the energies of its constituent elements in their standard states, indicates the thermodynamic stability of this compound.

| Parameter | Theoretically Calculated Value | Experimental Value |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| Lattice Parameter a (Å) | Data not available in search results | Data not available in search results |

| Lattice Parameter b (Å) | Data not available in search results | Data not available in search results |

| Lattice Parameter c (Å) | Data not available in search results | Data not available in search results |

| Cell Volume (ų) | Data not available in search results | Data not available in search results |

DFT calculations extend to the study of the surfaces of this compound, providing insights into its surface reactivity and potential for adsorption of various species. The surface energies of different crystallographic planes are calculated to determine the most stable surfaces, which in turn influences the crystal morphology. By correlating theoretical morphologies with experimental images from field emission scanning electron microscopy (FE-SEM), it is possible to understand how the synthesis method affects the exposed facets and, consequently, the material's properties cdmf.org.br.

The reactivity of these surfaces is linked to the presence of unsaturated silver and selenium cations, which act as active sites for adsorption and chemical reactions cdmf.org.br. Theoretical studies on the adsorption of selenite on other mineral surfaces suggest that selenite tends to form inner-sphere complexes, indicating a strong, direct bond with the surface cations usda.govusda.gov. While specific DFT studies on the adsorption mechanisms on Ag₂SeO₃ are not detailed in the provided results, the general principles of selenite adsorption can be inferred to apply.

Quantum Chemical Calculations for Interfacial Interactions

Quantum chemical calculations are instrumental in understanding the interactions at the interface between this compound and its environment. These calculations can model the adsorption of molecules and ions onto the surface of Ag₂SeO₃, providing details about the binding energies, charge transfer, and the nature of the chemical bonds formed.

For instance, quantum chemical investigations into the incorporation of selenite into calcite surfaces have shown that selenite can replace carbonate groups at the surface, with the stability of this incorporation being dependent on the hydration of the surface core.ac.uk. These studies highlight the formation of partially electrostatic and partially covalent bonds. Although this research was not conducted on this compound, the methodologies are applicable to understanding how selenite anions in the Ag₂SeO₃ lattice would interact with surrounding media at an interface.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of atoms and molecules in a material. By solving the classical equations of motion for a system of particles, MD can provide insights into processes such as ion diffusion, phase transitions, and the interaction with solvents.

While specific MD simulations for this compound are not extensively reported, ab initio MD simulations have been used to study the diffusion of silver ions in germanium selenide (B1212193) glasses arxiv.org. These studies reveal the dynamics of Ag⁺ ions and the existence of trapping centers, which could be analogous to the behavior of silver ions in the this compound lattice under certain conditions arxiv.org. Furthermore, MD simulations have been widely applied to study the formation and stability of silver nanoparticles, providing a general framework for understanding the dynamic behavior of silver-containing materials at the nanoscale rsc.orgresearchgate.netsciopen.com.

Thermodynamic Modeling and Phase Diagram Predictions

Thermodynamic modeling is crucial for predicting the phase stability and phase diagrams of materials under different conditions of temperature, pressure, and composition. The CALPHAD (CALculation of PHAse Diagrams) method is a powerful tool for this purpose, integrating experimental data with thermodynamic models to predict phase equilibria in multicomponent systems themoonlight.ioresearchgate.netarxiv.org.

Functional Applications and Performance Evaluation of Silver Selenite in Advanced Materials

Photocatalytic Activity and Reaction Mechanisms

Silver selenite (B80905) has demonstrated significant potential as a photocatalyst for the degradation of organic pollutants in water. Its efficacy is influenced by its synthesis method, morphology, and the specific reaction conditions.

Researchers have synthesized silver selenite microcrystals using various methods, including sonochemistry, ultrasonic probe, coprecipitation, and microwave-assisted hydrothermal techniques. scirp.orgcdmf.org.brresearching.cn These different synthesis routes yield microcrystals with varying morphologies and sizes, which in turn affects their photocatalytic performance. scirp.orgcdmf.org.br For instance, studies have shown that this compound prepared by sonochemistry can achieve high degradation efficiency for dyes like Rhodamine B (RhB) under UV light. scirp.org

The photocatalytic mechanism of this compound involves the generation of electron-hole pairs upon light irradiation. These charge carriers then interact with water and oxygen to produce reactive oxygen species (ROS) that degrade organic molecules. Trapping experiments have confirmed that holes (h⁺) are the primary species responsible for the photocatalytic reactions, with hydroxyl radicals (•OH) also playing a role, albeit to a lesser extent. scirp.orgresearching.cn One proposed mechanism for the photodegradation of RhB involves the excitation of Ag₂SeO₃ to create electron-hole pairs. The holes can directly oxidize the dye molecules, leading to their decomposition. scirp.org

The stability and reusability of this compound as a photocatalyst have also been investigated. After multiple cycles of photodegradation, a slight decrease in performance can be observed. This is attributed to the partial photodecomposition of Ag₂SeO₃ and the formation of metallic silver (Ag⁰) on the catalyst's surface, which can hinder light absorption. scirp.org To enhance its photocatalytic activity, this compound has been used to create nanohybrids, such as with poly(3,4-ethylenedioxythiophene) (PEDOT), for the degradation of dyes like methylene (B1212753) blue and rhodamine B. preprints.org

Table 1: Photocatalytic Performance of this compound Under Different Conditions

| Catalyst System | Target Pollutant | Light Source | Degradation Efficiency | Key Findings | Reference |

| Ag₂SeO₃ (Sonochemistry) | Rhodamine B (RhB) | UV Light | ~97% in 60 min | Holes (h⁺) are the main reactive species. | scirp.org |

| PEDOT/Ag₂SeO₃ Nanohybrid | Methylene Blue (MB) | Incandescent Lamp | 46.2% in 210 min | Degradation efficiency is highest at pH 7. | preprints.org |

| PEDOT/Ag₂SeO₃ Nanohybrid | Rhodamine B (RhB) | Incandescent Lamp | 23% in 210 min | Enhanced performance compared to individual components. | preprints.org |

| Ag-Ag₂SeO₃/Ppy Nanocomposite | Methylene Blue (MB) | Visible Light | 90.51% | Stable photocatalyst for organic dye degradation. | researchgate.net |

| Ag-Ag₂SeO₃/Ppy Nanocomposite | Rhodamine B (RhB) | Visible Light | 82.86% | Optimization of variables undertaken by central composite design. | researchgate.net |

Advanced Optoelectronic Device Components

While silver-containing chalcogenides are prominent in optoelectronics, research specifically detailing the application of pure this compound (Ag₂SeO₃) in this domain is notably scarce. The existing literature predominantly focuses on the related compound, silver selenide (B1212193) (Ag₂Se).

Infrared Detection Systems

There is currently no significant body of research demonstrating the use of this compound (Ag₂SeO₃) in infrared detection systems. In contrast, silver selenide (Ag₂Se) is recognized for its potential in this area due to its narrow bandgap. researchgate.net Photodetectors based on materials like selenium microrods and silver telluride (Ag₂Te) quantum dots have also been developed for infrared applications. researching.cnarxiv.org

Photovoltaic Energy Conversion Devices

The application of this compound (Ag₂SeO₃) in photovoltaic cells for energy conversion is not well-documented in scientific literature. Research into selenium-based materials for solar applications has primarily centered on compounds like silver selenide (Ag₂Se), cadmium selenide (CdSe), and copper indium gallium diselenide (CIGS). preprints.orgmdpi.comktu.edu Selenium itself has historical significance in the development of the first solar cells. diva-portal.org

Light-Emitting and Display Technologies (e.g., Red-Light-Emitting Diodes)

There is no substantial evidence to support the use of this compound (Ag₂SeO₃) in light-emitting and display technologies. The field of flexible and efficient light-emitting diodes (LEDs) has seen advancements through the use of materials like silver nanowires and various selenide-based quantum dots, but not this compound. mdpi.comktu.edursc.orgmdpi.com

Electrochemical Technologies and Ion Conductors

The role of this compound in electrochemical technologies, particularly as an ion conductor, is primarily observed in composite materials rather than as a standalone component.

Superionic Solid Electrolyte Materials

Pure this compound (Ag₂SeO₃) is not typically classified as a superionic conductor. However, it is a component in certain silver-based superionic glasses. For example, in AgI–Ag₂O–SeO₂ glass systems, Ag₂SeO₃ forms as an immobile part of the glass network structure. aip.orgresearchgate.net The high ionic conductivity in these glasses is generally attributed to the presence of silver iodide (AgI), which provides pathways for mobile Ag⁺ ions. aip.orgaip.org The addition of Ag₂O as a modifier can depolymerize the glass network, which also influences the conductivity. aip.org

Table 2: Ionic Conductivity of Silver-Based Glass Systems Containing Selenite

| Glass System Composition | Temperature | Ionic Conductivity (S/cm) | Activation Energy (eV) | Key Findings | Reference |

| xAgI-(1-x)[yAg₂O-(1-y)(0.5SeO₂-0.5TeO₂)] | 213 K | Varies with composition | Varies with composition | Ionic conductivity increases with AgI content. | aip.org |

| AgI–Ag₂O–SeO₂ | 103–293 K | Varies with frequency and temperature | Varies with composition | Relaxation mechanism is independent of temperature and composition. | aip.orgaip.org |

| ZnO–P₂O₅–SeO₂ with Ag₂O | Room Temp | Increases with Ag₂O up to 0.6 mol% | Decreases with Ag₂O up to 0.6 mol% | Glasses contain Ag₂SeO₃ crystal phases; ionic contribution is predominant up to 0.6 mol% of Ag₂O. | researchgate.net |

Electrochemical Storage Cells

Silver selenide (Ag₂Se) has emerged as a promising electrode material for energy storage devices, particularly supercapacitors, due to its notable electrochemical properties. abechem.commdpi.com As a metal chalcogenide, it offers high reversible capacity, a large number of electroactive sites, and thermal stability, which are crucial for efficient energy storage. mdpi.com The performance of silver selenide in these applications is significantly influenced by its crystalline structure, morphology, and synthesis method. mdpi.com

Researchers have explored various synthesis techniques to optimize the material's performance. For instance, Ag₂Se nanospheres synthesized via a hydrothermal method using octylamine (B49996) as a surfactant have demonstrated significant potential for supercapacitor applications. abechem.com These nanospheres exhibit pseudocapacitive behavior, which involves fast and reversible faradaic reactions at the electrode surface, contributing to high specific capacitance. abechem.com

Electrochemical performance evaluation of these Ag₂Se nanosphere-based electrodes in a three-electrode setup with a potassium hydroxide (B78521) (KOH) electrolyte revealed a high specific capacitance of 437.5 F/g. abechem.com Furthermore, the material showed an energy density of 29.5 Wh/kg and a power density of 89.32 W/kg. abechem.com Cyclic stability is a critical parameter for supercapacitors, and the Ag₂Se nanospheres demonstrated excellent durability, retaining 90% of their initial capacitance after 100 cycles. abechem.com These findings highlight the potential of silver selenide nanostructures as effective and stable materials for advanced electrochemical energy storage. abechem.com Silver ion conducting superionic glasses, such as those in the AgI–Ag₂O–SeO₂ system, are also investigated for their high electrical conductivity, making them suitable for electrochemical cells. aip.org

Table 1: Electrochemical Performance of Hydrothermally Grown Ag₂Se Nanospheres

| Parameter | Value |

|---|---|

| Specific Capacitance | 437.5 F/g |

| Energy Density | 29.5 Wh/kg |

| Power Density | 89.32 W/kg |

Sensing Applications

Silver selenide (Ag₂Se) is recognized for its potential in the development of magnetic field sensing devices. rsisinternational.org This application stems from the unique magnetotransport properties of Ag₂Se, a non-magnetic semiconductor that exhibits significant magnetoresistance. rsisinternational.org The material's ability to change its electrical resistance in response to an external magnetic field is the core principle behind its use in magnetic sensors. rsisinternational.org The dual-phase nature of silver selenide, with its low-temperature β-Ag₂Se and high-temperature α-Ag₂Se states, is a key factor in its diverse technological applications, including magnetic resistive sensors. rsisinternational.org

Silver selenide nanoparticles (Ag₂Se NPs) are increasingly utilized in the fabrication of advanced chemo- and biosensing platforms. brieflands.combrieflands.com Their applications are prominent in medical diagnostics, particularly for cancer detection. brieflands.combrieflands.com Ag₂Se NPs can be employed as quantum dots in pharmaceutical formulations for identifying cancer cells. brieflands.combrieflands.com

The development of biosensors often involves the integration of Ag₂Se with other nanomaterials to enhance sensitivity and selectivity. For example, a biosensor for detecting hydrogen peroxide (H₂O₂) released from breast cancer cells was developed using bismuth selenide (Bi₂Se₃) nanoparticles encapsulated with gold (Au). nih.gov In this platform, silver ion-mediated double-stranded DNA was immobilized on the substrate to facilitate detection. nih.gov The Bi₂Se₃ nanoparticle acts as a signal booster, significantly improving the electrochemical signal. nih.gov

In another approach, green synthesis methods using fungal extracts have been developed to produce spherical Ag₂Se NPs with average diameters around 37-41 nm. brieflands.com These biologically synthesized nanoparticles are being explored for various applications, including in sensors and other electrical and optical instruments. brieflands.combrieflands.com Furthermore, nanocomposites incorporating silver-silver selenite nanoparticles have been noted as a design possibility for creating sensitive electrochemical sensors. mdpi.com The unique properties of these nanoparticles, such as high surface area and specific interactions, make them suitable for detecting biomarkers with high sensitivity. acs.orgfrontiersin.org

Thermoelectric Energy Conversion Materials

Silver selenide (Ag₂Se) is a highly promising n-type semiconductor for thermoelectric (TE) energy conversion, especially for applications near room temperature. nih.govaist.go.jpresearchgate.net Its effectiveness is defined by the dimensionless figure of merit (zT), which depends on the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ). nih.gov Ag₂Se is attractive due to its intrinsically low thermal conductivity and high electrical conductivity. nih.govacs.org

Research has focused on enhancing the thermoelectric performance of Ag₂Se through various strategies, including doping and creating composites. A significant breakthrough was the achievement of a zT value of 1.0 over a temperature range from room temperature to 100 °C. aist.go.jp This was accomplished by stabilizing the crystal structure and optimizing the charge carrier concentration, for instance, by introducing a slight excess of selenium. aist.go.jp

Incorporating other materials to form composites has proven to be an effective method for improving the zT of silver selenide. In one study, bismuth sulfide (B99878) (Bi₂S₃) particles were integrated into an Ag₂Se matrix. nih.gov This resulted in a significant improvement in the Seebeck coefficient and power factor (S²σ), while simultaneously decreasing thermal conductivity. nih.gov A composite with 1.0 wt% Bi₂S₃ achieved a maximum zT of 0.96 at 370 K and a high average zT of 0.93 in the 300–390 K range. nih.gov These values represent a notable improvement over pristine Ag₂Se, which has a zT of 0.76 at 380 K. nih.gov

Table 2: Thermoelectric Properties of Ag₂Se and Ag₂Se/Bi₂S₃ Composites

| Material | Temperature (K) | Power Factor (mW m⁻¹ K⁻²) | zT (Figure of Merit) |

|---|---|---|---|

| Pristine Ag₂Se | 380 | ~2.24 | 0.76 nih.gov |

| Ag₂Se-1.0 wt% Bi₂S₃ | 360 | 2.66 | - |

| Ag₂Se-1.0 wt% Bi₂S₃ | 370 | - | 0.96 nih.gov |

Non-Linear Optical Devices

Ternary selenide compounds involving silver, such as silver gallium selenide (AgGaSe₂), are important materials for non-linear optical (NLO) applications, particularly in the mid-infrared (IR) spectrum. baesystems.comcoherent.com These crystals are used for frequency conversion of laser light, for example, in optical parametric oscillators and for frequency mixing to generate mid-IR outputs. coherent.comresearchgate.net

NLO materials like AgGaSe₂ are valuable because they possess a high non-linear coefficient and a broad transparency range, extending from 0.78 to 18 µm. coherent.comrochester.edu The efficiency of an NLO crystal is often evaluated by its nonlinear conversion merit (d²/n³), where 'd' is the NLO coefficient and 'n' is the refractive index. researchgate.net Selenide-based crystals generally exhibit high values for this merit and have low absorption coefficients compared to other NLO materials like arsenides and phosphides. researchgate.net

Silver gallium selenide has been successfully used in devices longer than 40 mm for frequency-doubling CO₂ lasers with record performance. baesystems.com The growth of large, high-quality single crystals, typically by the Bridgman method, is crucial for these applications. researchgate.net While AgGaSe₂ is a key material, other selenides like gallium selenide (GaSe) are also noted for their strong NLO responses in the mid-infrared to terahertz range. coherent.com

Table 3: Properties of Selected Non-Linear Optical Crystals

| Crystal | Nonlinear Coefficient (dij) [pm/V] | Transparency Range [μm] |

|---|---|---|

| Silver Gallium Selenide (AgGaSe₂) | 36 rochester.edu | 0.78-18 rochester.edu |

| Zinc Germanium Phosphide (ZGP) | 75 | 0.72-12 |

| Cadmium Silicon Phosphide (CSP) | 84.5 | 0.50-9 |

Environmental and Geochemical Research Pertaining to Silver Selenite

Natural Occurrence and Mineralogical Context (Naumannite)

Silver selenite (B80905) occurs naturally as the mineral naumannite (Ag₂Se). wikipedia.org It is considered a rare mineral and is the primary silver selenide (B1212193). le-comptoir-geologique.com Naumannite is typically found in hydrothermal veins that are rich in selenium and deficient in sulfur. le-comptoir-geologique.comarizona.edu It is often associated with other selenide minerals, such as clausthalite (PbSe), and silver minerals like acanthite (B6354763) (Ag₂S) and argentite. le-comptoir-geologique.com The mineral was named in honor of the German mineralogist and crystallographer Carl Friedrich Naumann. le-comptoir-geologique.com

Naumannite is most commonly found in massive, granular forms and rarely as pseudocubic crystals. le-comptoir-geologique.comarizona.edu It has a black color with a metallic luster and can tarnish to a brownish color with iridescence. le-comptoir-geologique.com Notable occurrences of naumannite have been reported in various locations worldwide, including the Harz Mountains in Germany (where it was first discovered), Kongsberg in Norway, Sacarimb in Romania, and Pribram in the Czech Republic. le-comptoir-geologique.com In the Americas, it is found in Idaho and Washington in the USA, as well as in Argentina and Bolivia. le-comptoir-geologique.com

The formation of naumannite is associated with low-temperature hydrothermal systems. jgeosci.org Studies of ore deposits indicate that it can form at temperatures below 133°C under neutral to mildly alkaline pH and highly oxidizing conditions. jgeosci.org In some deposits, naumannite is found as dendritic structures within silica (B1680970) veins, suggesting rapid precipitation from supersaturated fluids. researchgate.netusgs.gov These dendritic textures are believed to form through the aggregation of colloidal particles under far-from-equilibrium conditions. usgs.gov

The mineralogy of naumannite deposits can be complex, often featuring intergrowths with other selenide minerals like tiemannite (HgSe). jgeosci.org The chemical composition of naumannite can include minor amounts of copper and sulfur. arizona.edujgeosci.org For instance, analysis of naumannite from Tilkerode, Germany, revealed the presence of copper, while samples from Silver City, Idaho, contained sulfur. arizona.edu

Table 1: Physical and Crystallographic Properties of Naumannite

| Property | Value |

| Chemical Formula | Ag₂Se |

| Crystal System | Orthorhombic |

| Color | Grayish iron-black |

| Luster | Metallic |

| Hardness | 2.5 |

| Density (g/cm³) | 7.0 - 8.0 |

| Streak | Black |

Data sourced from multiple references. le-comptoir-geologique.comarizona.eduwebmineral.com

Table 2: Notable Localities of Naumannite

| Location | Country | Geological Context |

| Harz Mountains | Germany | Polymetallic selenide veins |

| Kongsberg | Norway | Silver deposits |

| De Lamar Mine, Idaho | USA | Epithermal gold-silver veins |

| Cacheuta | Argentina | Selenide-rich veins |

| Pacajake | Bolivia | Selenide-rich veins |

Data sourced from multiple references. le-comptoir-geologique.comcrystalclassics.co.ukmindat.org

Biogeochemical Transformations and Environmental Fate

The biogeochemical cycling of selenium is a critical area of environmental research, and the transformation of silver selenite plays a role in the mobility and bioavailability of both silver and selenium in the environment. While specific studies focusing solely on the biogeochemical transformations of pure this compound are limited, the behavior of its constituent elements, silver and selenium, provides significant insights.

Microbial activity is a key driver in the transformation of selenium compounds. Certain microorganisms can reduce selenite (SeO₃²⁻) and selenate (B1209512) (SeO₄²⁻) to elemental selenium (Se⁰) as a detoxification mechanism. This process can lead to the formation of selenium nanoparticles, which have different transport and reactivity characteristics compared to dissolved selenium species. The presence of silver ions can influence these microbial processes.

In the context of ore deposits, the weathering of primary selenide minerals like naumannite can release silver and selenium into the surrounding environment. mdpi.com The subsequent fate of these elements is governed by local geochemical conditions, including pH, redox potential (Eh), and the presence of other ions and organic matter. Under oxidizing conditions, selenite (Ag₂SeO₃) could potentially form, although natural occurrences of this compound as a secondary mineral have not been widely reported. mdpi.com Thermodynamic modeling suggests that a small stability field for this compound exists in the pH range of 6 to 7.5 under oxidizing conditions. mdpi.com

The environmental fate of this compound is also tied to the mobility of its components. Silver is known to have a strong affinity for sulfide (B99878) and organic matter, which can limit its mobility. Selenium mobility is highly dependent on its oxidation state, with selenate being the most mobile form, followed by selenite, while elemental selenium and selenides are relatively immobile. Therefore, the transformation of this compound will significantly impact the transport of both silver and selenium in soil and water systems.

Interaction with Geological Media and Mineral Sequestration

The interaction of this compound and its constituent ions with geological media is crucial for understanding their long-term fate and potential for sequestration. The mobility and sequestration of silver and selenium are influenced by adsorption, precipitation, and co-precipitation processes within various geological materials.

Adsorption: Clay minerals, iron oxides, and organic matter are important sorbents for both silver and selenium. The extent of adsorption is dependent on factors such as the type of mineral, pH, and the presence of competing ions. For instance, illite (B577164) and montmorillonite, common clay minerals, can adsorb silver and selenite ions, thereby retarding their movement through the subsurface. globalstf.org

Precipitation and Co-precipitation: Under specific geochemical conditions, silver and selenite can precipitate as discrete mineral phases or become incorporated into the crystal lattice of other minerals. As previously mentioned, while this compound (Ag₂SeO₃) is not commonly found as a secondary mineral, the potential for its formation exists in oxidizing environments. mdpi.com More commonly, selenium can be sequestered through co-precipitation with iron oxides or by forming less soluble selenide minerals in reducing environments.

The formation of secondary minerals plays a significant role in the natural attenuation of contaminants. In the context of weathered ore deposits containing naumannite, the released silver and selenium can be sequestered into various secondary phases. For example, silver may be incorporated into secondary silver halides or adsorbed onto manganese oxides, while selenium may be reduced to its elemental form or incorporated into sulfide minerals. researchgate.net

The geological setting significantly influences these sequestration mechanisms. In an alluvial fan environment, for example, the heterogeneous nature of the sediments, including gravel, sand, and clay, provides diverse sites for the interaction and sequestration of mobile elements. globalstf.org The mineralogical composition of these sediments, such as the presence of calcite and various clay minerals, dictates the dominant chemical processes controlling the fate of silver and selenium. globalstf.org The study of sedimentary minerals provides valuable insights into the geochemical processes and environmental conditions that lead to the sequestration of elements like silver and selenium. numberanalytics.com

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing high-purity silver selenite (Ag₂SeO₃) in laboratory settings?

- Methodological Answer : this compound is typically synthesized via aqueous precipitation by reacting silver nitrate (AgNO₃) with selenous acid (H₂SeO₃) under controlled pH (5–6) and temperature (25–30°C). Ensure stoichiometric ratios are optimized to avoid excess reactants, which can form secondary phases like Ag₂O or SeO₂. Post-synthesis, centrifugation and repeated washing with deionized water are critical to remove ionic impurities. Characterization via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) confirms phase purity .

Q. How can researchers determine the solubility product constant (Ksp) of this compound under varying conditions?

- Methodological Answer : Use saturation shake-flask experiments at controlled temperatures (e.g., 293K and 298K). Prepare saturated solutions of Ag₂SeO₃ in ionic media (e.g., NaNO₃) to maintain constant ionic strength. Measure dissolved [Ag⁺] and [SeO₃²⁻] via inductively coupled plasma optical emission spectrometry (ICP-OES) or ion-selective electrodes. Calculate Ksp using the formula . Account for activity coefficients using the Davies equation to refine accuracy .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodological Answer :

- XRD : Identifies crystallographic phases and lattice parameters.

- Raman Spectroscopy : Detects vibrational modes of Se-O bonds (e.g., ~800 cm⁻¹ symmetric stretching).

- UV-Vis Spectroscopy : Measures bandgap energy via Tauc plot analysis of absorbance data.

- Scanning Electron Microscopy (SEM) : Assesses particle morphology and aggregation behavior. Cross-validate results with thermogravimetric analysis (TGA) to confirm thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔGf°, Ksp) for this compound across studies?

- Methodological Answer :

- Systematic Review : Compile datasets from peer-reviewed studies, noting experimental conditions (pH, ionic strength, temperature). Use meta-analysis tools to identify outliers or methodological inconsistencies .

- Error Propagation Analysis : Quantify uncertainties in measurements (e.g., ICP-OES accuracy ±2%) using the Monte Carlo method to assess their impact on calculated Ksp values .

- Comparative Experiments : Replicate conflicting studies under identical conditions to isolate variables (e.g., reagent purity, aging effects) .

Q. What strategies optimize this compound’s photocatalytic efficiency for environmental applications (e.g., pollutant degradation)?

- Methodological Answer :

- Doping/Composite Design : Incorporate transition metals (e.g., Fe³⁺) or carbon nanotubes to enhance charge separation. Use sol-gel methods for uniform composite synthesis .

- Activity Testing : Employ methylene blue degradation assays under UV/visible light. Measure reaction kinetics via pseudo-first-order models. Correlate efficiency with bandgap adjustments observed in UV-Vis spectra .

- Surface Modification : Functionalize particles with surfactants (e.g., CTAB) to improve dispersibility and active site accessibility .

Q. How should researchers design experiments to investigate this compound’s biocompatibility for biomedical applications?

- Methodological Answer :

- In Vitro Cytotoxicity Assays : Expose cell lines (e.g., HeLa) to Ag₂SeO₃ nanoparticles at varying concentrations (0–100 µg/mL). Use MTT assays to quantify cell viability. Include controls (e.g., untreated cells, AgNO₃ as a positive control) .

- Oxidative Stress Analysis : Measure reactive oxygen species (ROS) production via fluorescence probes (e.g., DCFH-DA). Pair with glutathione (GSH) depletion assays to assess redox imbalance .

- Long-Term Stability : Monitor nanoparticle aggregation in simulated physiological fluids (e.g., PBS at pH 7.4) using dynamic light scattering (DLS) .

Q. What computational approaches are suitable for modeling this compound’s electronic structure and reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate band structures and density of states (DOS) using software like VASP or Quantum ESPRESSO. Validate with experimental XRD and UV-Vis data .

- Molecular Dynamics (MD) : Simulate ion diffusion pathways in Ag₂SeO₃ lattices under thermal stress. Use force fields parameterized for Ag-Se interactions .

- Machine Learning : Train models on existing thermodynamic datasets to predict novel synthesis conditions or doping effects .

Methodological Best Practices